1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-6-4-5-7-11(10,13)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
WERJRMOIABXGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Nucleophilic Ring-Opening Approach
A well-documented synthetic strategy for related cyclohexanol amino alcohols involves:
Step 1: Epoxidation of a substituted cyclohexene derivative
For example, epoxidation of (S)-perillyl alcohol (4-isopropenyl-1-cyclohexenylmethanol) using peracids or other oxidants to form an epoxide intermediate.Step 2: Ring-opening of the oxirane (epoxide) with an amine nucleophile
Using benzylamine or other primary amines in the presence of catalysts such as calcium trifluoroacetate [Ca(CF3CO2)2] under solvent-free conditions at mild temperatures (~313 K or 40 °C). This step introduces the amino group by nucleophilic attack on the epoxide ring, yielding the aminodiol or amino alcohol product.
Diastereomeric Salt Formation and Resolution
For chiral amino alcohols like 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol, enantiomeric resolution is crucial. A patented method involves:
Step 1: Formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent such as N-tosyl-leucine enantiomers in anhydrous ethanol or other organic solvents.
Step 2: Crystallization of the less soluble diastereomeric salt to isolate one enantiomer preferentially.
Step 3: Treatment of the salt with concentrated NaOH to liberate the resolved amino alcohol enantiomer, followed by extraction with dichloromethane (CH2Cl2) and drying.
Step 4: Purification of the second enantiomer by converting it into its cinnamate derivative and recrystallization from ethanol, enhancing optical purity.
-
- Effective for obtaining enantiomerically pure amino alcohols.
- Scalable and adaptable to various 1-amino-alkan-2-ol compounds.
Catalytic and Base-Mediated Synthetic Routes
While direct literature on this specific compound is limited, general synthetic routes for similar amino alcohols include:
Reductive amination of keto-alcohol intermediates : Starting from 2-ethylcyclohexanone derivatives, reductive amination with propan-2-ylamine under catalytic hydrogenation or hydride reagents can yield the target amino alcohol.
Hydroxyalkylation of amines : Reaction of 2-ethylcyclohexanone with aminoalkyl reagents under basic or acidic catalysis.
Catalytic asymmetric synthesis : Using chiral catalysts to induce stereoselective addition of amino groups to cyclohexanol derivatives.
These methods require optimization for stereoselectivity, yield, and purity and are often complemented by resolution techniques described above.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic pockets within proteins, affecting their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substitution Patterns on the Cyclohexane Ring
1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol
- Molecular Formula: C₁₀H₂₁NO
- Molecular Weight : 171.28 g/mol
- CAS : 1559614-59-3
- Key Differences : The 2-methyl substituent (vs. 2-ethyl in the target compound) reduces steric bulk. This likely lowers the boiling point compared to the ethyl-substituted analog, though exact data are unavailable .
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol
- Molecular Formula: C₁₀H₂₁NO
- Molecular Weight : 171.28 g/mol
- CAS : 1559320-16-9
- Key Properties :
- Boiling Point : 259.1 ± 13.0 °C
- Density : 0.964 ± 0.06 g/cm³
- pKa : 15.00 ± 0.40 (amine group)
Ring Size Variations: Cyclopentane vs. Cyclohexane
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
- Structure: Cyclopentane ring with 3-ethyl and 1-amino-2-methylpropan-2-yl groups.
- No specific data on its physicochemical properties are available .
Substituent Functionalization: Impact of Amine and Alcohol Groups
rac-(1R,2R)-2-ethylcyclohexan-1-ol
- Molecular Formula : C₈H₁₆O
- Molecular Weight : 128.22 g/mol
- CAS : 4276-43-1
(S)-2-Amino-1,1-diphenylpropan-1-ol
Research Implications and Gaps
- Steric and Electronic Effects : The 2-ethyl group in the target compound likely increases steric hindrance, affecting reaction kinetics (e.g., nucleophilic substitution) compared to methyl or hydrogen substituents.
- Synthetic Challenges : Discontinuation of related compounds (e.g., CymitQuimica’s product) suggests synthesis or stability issues, warranting further investigation into scalable production methods .
Biological Activity
1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is an organic compound classified as an amino alcohol, featuring a cyclohexane ring substituted with an ethyl group and an amino alcohol functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial synthesis.
The chemical formula for this compound is . Its structure includes both an amino group and a hydroxyl group, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with the active sites of enzymes, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic pockets within proteins, affecting their conformation and function.
Enzyme Interactions
Research indicates that this compound acts as a substrate for certain enzymes, modulating biochemical pathways. For example, it has been studied for its role in metabolic pathways involving amino alcohols, where it is metabolized to propionaldehyde and propionate through enzymatic processes in microbial systems .
Toxicity Profile
The compound exhibits moderate acute toxicity in animal studies. The median lethal dose (LD50) in rats has been reported at approximately 2813 mg/kg body weight, with observed sub-lethal effects including lethargy and gastrointestinal disturbances . Skin irritation studies have classified the compound as hazardous, indicating that it can cause burns upon contact .
Genotoxicity and Carcinogenicity
In vitro studies have shown that this compound does not exhibit genotoxic properties, testing negative in several assays designed to assess gene mutation and chromosomal aberrations . No data are available regarding its carcinogenic potential.
Applications in Research
This compound has several applications in scientific research:
Chemistry : It serves as a building block for synthesizing more complex organic molecules and is utilized as a reagent in various chemical reactions.
Biology : The compound is studied for its potential biological activity and interactions with biomolecules, particularly in enzyme kinetics and metabolic processes.
Medicine : Ongoing research aims to explore its therapeutic applications, especially regarding its effects on the central nervous system.
Industry : It is used in developing new materials and as an intermediate in pharmaceutical production.
Microbial Metabolism
A study conducted on Pseudomonas species demonstrated the metabolism of this compound to propionaldehyde through enzymatic pathways. This research highlighted the compound's role as a carbon source for microbial growth, showcasing its potential utility in biotechnological applications .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol | C₁₃H₂₅NO | Contains a methyl group instead of ethyl |
| 4-(Amino)-cyclohexanol | C₆H₁₃NO | Lacks the propanol side chain |
| 2-Ethylcyclohexanol | C₁₀H₂₀O | No amine group present |
| 1-(Aminopropan-2-yloxy)ethanol | C₅H₁₃NO | Contains ether functionality |
The presence of both an amino and hydroxyl group distinguishes this compound from others, contributing to its unique chemical reactivity and potential biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
